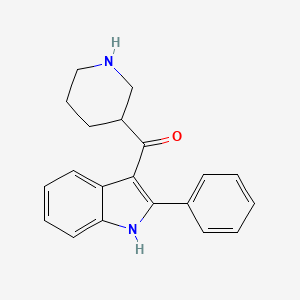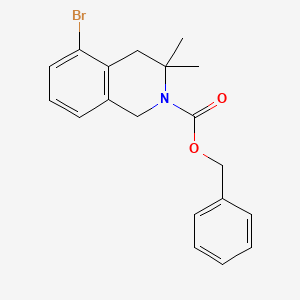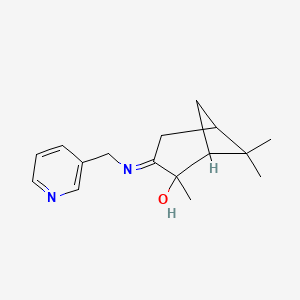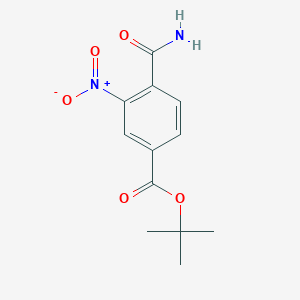
(2-phenyl-1H-indol-3-yl)-piperidin-3-ylmethanone
Übersicht
Beschreibung
(2-phenyl-1H-indol-3-yl)-piperidin-3-ylmethanone is an organic compound that belongs to the class of indole derivatives. Indoles are heterocyclic compounds containing a fused ring system consisting of a benzene ring and a pyrrole ring. This compound is characterized by the presence of a phenyl group attached to the indole moiety and a piperidine ring linked to the methanone group. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The resulting indole can then be further functionalized to introduce the piperidine ring.
Industrial Production Methods
Industrial production of (2-phenyl-1H-indol-3-yl)-piperidin-3-ylmethanone may involve large-scale Fischer indole synthesis followed by subsequent functionalization steps. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
(2-phenyl-1H-indol-3-yl)-piperidin-3-ylmethanone can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the methanone can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives of the methanone group.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(2-phenyl-1H-indol-3-yl)-piperidin-3-ylmethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2-phenyl-1H-indol-3-yl)-piperidin-3-ylmethanone involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity for certain targets. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid containing an indole ring.
Serotonin: A neurotransmitter derived from tryptophan with an indole structure.
Uniqueness
(2-phenyl-1H-indol-3-yl)-piperidin-3-ylmethanone is unique due to the presence of both the indole and piperidine moieties, which confer distinct chemical and biological properties. The combination of these two functional groups allows for diverse chemical reactivity and potential therapeutic applications .
Eigenschaften
Molekularformel |
C20H20N2O |
|---|---|
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
(2-phenyl-1H-indol-3-yl)-piperidin-3-ylmethanone |
InChI |
InChI=1S/C20H20N2O/c23-20(15-9-6-12-21-13-15)18-16-10-4-5-11-17(16)22-19(18)14-7-2-1-3-8-14/h1-5,7-8,10-11,15,21-22H,6,9,12-13H2 |
InChI-Schlüssel |
WDUAEZPXUALZIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)C(=O)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Imidazolidinone,1-[2-[4-[3-(4-fluorophenyl)-2,5-dimethyl-1h-indol-1-yl]-3,6-dihydro-1(2h)-pyridinyl]ethyl]-](/img/structure/B8538705.png)
![8-(3-Fluorophenyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B8538710.png)



![2-[(1-chloronaphthalen-2-yl)oxy]-N-(furan-2-ylmethyl)ethanamine](/img/structure/B8538728.png)
![(6-Chloro-benzo[1,3]dioxol-5-yl)-morpholin-4-yl-methanone](/img/structure/B8538744.png)

![4-(5-Amino-1H-[1,2,4]triazol-3-ylamino)-benzenesulfonamide](/img/structure/B8538757.png)





